![molecular formula C22H25NO4 B1678488 Pitofenone CAS No. 54063-52-4](/img/structure/B1678488.png)
Pitofenone
Overview
Description
Pitofenone is a chemical compound known for its antispasmodic properties. It is commonly used in combination with other drugs to relieve pain and spasms of smooth muscles. The compound is typically found in medications used to treat conditions such as menstrual cramps, digestive system spasms, and urinary tract spasms .
Mechanism of Action
Target of Action
Pitofenone is a spasmolytic agent that primarily targets the muscarinic acetylcholine receptor , acetylcholinesterase , and adrenergic receptor . These targets play a crucial role in the regulation of smooth muscle contraction, which is key in the treatment of spastic pain caused by menstrual cramps, the digestive system, and the urinary tract .
Mode of Action
This compound interacts with its targets by exerting antimuscarinic and anticholinesterase activities . It acts as an antagonist to the muscarinic acetylcholine receptor and adrenergic receptor, and as an inhibitor to acetylcholinesterase . This interaction results in the relaxation of smooth muscles, thereby alleviating spastic pain.
Result of Action
The molecular and cellular effects of this compound’s action result in the relaxation of smooth muscles . This is particularly beneficial in the treatment of spastic pain in various parts of the body, including the digestive system and the urinary tract . This compound’s action also helps alleviate menstrual cramps .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pharmaceutical residues in the environment can potentially interact with this compound, affecting its action . Furthermore, the drug’s efficacy can be influenced by factors such as the patient’s diet, lifestyle, and the presence of other medications.
Biochemical Analysis
Biochemical Properties
Pitofenone is known for its antispasmodic properties, which means it can relieve pain and spasms of smooth muscles
Cellular Effects
This compound is used in the treatment of spastic pain caused by menstrual cramps, the digestive system, and the urinary tract This suggests that this compound may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Pitofenone can be synthesized through a series of chemical reactions. One common method involves the esterification of 2-(4-hydroxybenzoyl)benzoic acid with methanol in the presence of a catalyst. This reaction forms methyl 2-(4-hydroxybenzoyl)benzoate, which is then reacted with 1-(2-chloroethyl)piperidine to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pitofenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
Pitofenone has a wide array of applications across various scientific fields:
Clinical Medicine
- Pain Management : It is effective in treating conditions like gastric colic, kidney stones, and dysmenorrhea due to its dual action as an antispasmodic and analgesic.
- Combination Therapy : this compound is frequently used in combination with other analgesics to improve efficacy in pain relief.
Analytical Chemistry
- Reference Compound : It serves as a reference standard in analytical methods for drug detection and quantification, particularly in complex matrices such as biological fluids.
Biological Research
- Smooth Muscle Studies : Research has focused on its effects on smooth muscle cells, contributing to understanding muscle contraction mechanisms and potential therapeutic interventions for related disorders.
Pharmaceutical Development
- Drug Formulation : The compound plays a role in the formulation of new drugs aimed at enhancing therapeutic outcomes through spasmolytic activity .
Case Study 1: Efficacy in Dysmenorrhea
A clinical trial evaluated the effectiveness of this compound combined with metamizole sodium in treating dysmenorrhea. Patients reported significant pain reduction compared to those receiving placebo treatment. The study highlighted the compound's role in alleviating menstrual pain through smooth muscle relaxation.
Case Study 2: Treatment of Gastrointestinal Spasms
In another study, this compound was administered to patients experiencing acute gastrointestinal spasms. Results indicated a rapid onset of relief from abdominal pain and discomfort, showcasing its utility as a first-line treatment option in emergency settings.
Comparison with Similar Compounds
Similar Compounds
Fenpiverinium Bromide: Another antispasmodic compound often used in combination with pitofenone.
Metamizole Sodium: A non-opioid analgesic that is frequently combined with this compound for enhanced pain relief
Uniqueness of this compound
This compound is unique due to its specific action on muscarinic receptors, making it particularly effective in treating smooth muscle spasms. Its combination with other compounds like fenpiverinium bromide and metamizole sodium enhances its therapeutic effects, providing both pain relief and muscle relaxation .
Biological Activity
Pitofenone is a synthetic compound primarily known for its antispasmodic properties. It is often used in combination with other analgesics to enhance its therapeutic effects, particularly in treating conditions associated with smooth muscle spasms, such as biliary and renal colic. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical applications.
- Chemical Name : 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride
- Molecular Formula : C22H25NO4·HCl
- CAS Number : 1248-42-6
- Solubility : Soluble in water (2 mg/mL) and other organic solvents.
This compound acts primarily as a muscarinic receptor antagonist , which inhibits the action of acetylcholine on smooth muscle tissues. This leads to relaxation of the smooth muscles, thereby alleviating spasms. It also exhibits anticholinergic properties, contributing to its effectiveness in reducing gastrointestinal and biliary spasms .
Pharmacological Profile
The pharmacological profile of this compound includes:
Property | Description |
---|---|
Antispasmodic Activity | Reduces smooth muscle contractions |
Anticholinergic Effects | Blocks acetylcholine receptors |
Combination Use | Often used with diclofenac for enhanced spasmolytic effect |
Efficacy in Smooth Muscle Spasms
A study published in the Indian Journal of Experimental Biology demonstrated that this compound, when combined with diclofenac, significantly reduced acetylcholine-induced contractions in guinea pig ileum models. This suggests a synergistic effect that enhances the antispasmodic efficacy of both drugs .
Case Study: Renal Colic Treatment
In a comparative study involving patients with renal colic, this compound was administered alongside diclofenac. The results indicated a marked improvement in pain relief compared to control groups receiving only analgesics. The combination therapy was noted for its rapid onset of action and sustained relief from spasms .
Safety Profile
This compound is generally well-tolerated; however, potential side effects may include dry mouth, blurred vision, and constipation due to its anticholinergic effects. Monitoring is advisable when used in patients with pre-existing conditions that may be exacerbated by these side effects.
Research Findings
Recent research has focused on optimizing the use of this compound in various formulations:
- Simultaneous Estimation Techniques : A method was developed for the simultaneous estimation of metamizole sodium and this compound using RP-HPLC, indicating advancements in pharmaceutical analysis techniques .
- Spectrophotometric Quantification : Another study highlighted a spectrophotometric method for quantifying this compound alongside other compounds in pharmaceutical preparations, showcasing its versatility in combination therapies .
Properties
IUPAC Name |
methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMAQSCHUSSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048381 | |
Record name | Pitofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-52-4 | |
Record name | Pitofenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pitofenone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pitofenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15947 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pitofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PITOFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09N8K7YJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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